N-Methyl-2-(methylamino)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with methyl and methylamino groups, as well as a carboxamide functional group.
The compound can be synthesized through various chemical methods, primarily involving the reaction of specific pyrimidine derivatives with methylamine. It is often studied for its role in targeting specific biological pathways, particularly those related to inflammation and fibrosis.
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide belongs to the class of pyrimidine carboxamides. These compounds are recognized for their diverse biological activities, including anti-inflammatory and anti-fibrotic properties.
The synthesis of N-Methyl-2-(methylamino)pyrimidine-5-carboxamide can be achieved through several routes:
The reaction conditions typically require careful control of temperature and solvent choice to ensure efficient product formation. The use of solvents like ethanol aids in solubilizing reactants and facilitating the reaction.
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide features a pyrimidine core with the following structural components:
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide can undergo several chemical reactions:
The mechanism of action for N-Methyl-2-(methylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets within cellular pathways. Notably, it has been shown to inhibit the phosphorylation of Akt, a critical protein involved in cell growth and survival signaling pathways. This inhibition contributes to its potential therapeutic effects in conditions such as chronic kidney disease by exerting anti-fibrotic and anti-inflammatory actions.
The compound is typically characterized as a white to off-white solid with moderate solubility in polar solvents such as water and ethanol.
Key chemical properties include:
Relevant data from studies indicate that variations in substituents on the pyrimidine ring can significantly affect both physical properties and biological activity.
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide has several scientific applications:
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide (CAS 1871685-14-1; C₇H₁₀N₄O) is a structurally distinct pyrimidine derivative arising from the catabolic processing of nicotinamide adenine dinucleotide (NAD⁺). Its formation initiates through the NAD⁺ salvage pathway, where nicotinamide (NAM) undergoes sequential methylation catalyzed by nicotinamide N-methyltransferase (NNMT). This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to NAM, yielding N¹-methylnicotinamide (MNA). Subsequent oxidation by hepatic aldehyde oxidase (AOX) transforms MNA into pyridone derivatives. However, structural analyses suggest that under specific conditions, AOX may alternatively catalyze the rearrangement of MNA-like precursors into pyrimidine-based metabolites like N-methyl-2-(methylamino)pyrimidine-5-carboxamide, though this pathway remains less characterized than the canonical 2PY/4PY (pyridone) formation [3] [8].
Degradative routes for this compound are poorly defined. Given its structural similarity to established uremic toxins, renal excretion likely represents a primary elimination pathway. Impairment of kidney function leads to its accumulation, analogous to the behavior of N¹-methyl-2-pyridone-5-carboxamide (2PY), a well-documented uremic toxin [2] [7]. Key enzymatic interactions are summarized below:
Table 1: Key Enzymes in Proposed Metabolic Pathway of N-Methyl-2-(methylamino)pyrimidine-5-carboxamide
Enzyme | Substrate | Product | Cellular Localization |
---|---|---|---|
Nicotinamide N-methyltransferase (NNMT) | Nicotinamide (NAM), SAM | N¹-Methylnicotinamide (MNA), SAH | Cytosol (Liver, Kidney) |
Aldehyde Oxidase (AOX) | MNA or structural analogs | N-Methyl-2-(methylamino)pyrimidine-5-carboxamide (postulated) | Cytosol (Liver) |
Renal Transporters (hOCT2, MATEs) | Pyrimidine/pyridine carboxamides | Urinary Excretion | Renal Tubules |
This pyrimidine derivative functions as a terminal metabolite within the NAD⁺ degradation cascade. Its formation diverts NAM away from the NAD⁺ salvage pathway, effectively reducing cellular NAD⁺ regeneration potential. Critically, in conditions of impaired renal function, this compound accumulates significantly. Research on analogous uremic toxins like 2PY demonstrates a strong correlation between declining glomerular filtration rate (GFR) and rising plasma concentrations of these metabolites. For instance, plasma 2PY levels in healthy individuals average ~0.92 ± 0.13 µM but escalate dramatically to 20.37 ± 12.29 µM in hemodialysis patients [3]. While specific quantitative data for the pyrimidine analog is limited, its structural and metabolic parallels suggest similar accumulation dynamics in chronic kidney disease (CKD).
This accumulation classifies it as a potential low-molecular-weight uremic toxin. Like 2PY, it is water-soluble and exhibits minimal protein binding, facilitating its removal via hemodialysis. However, post-dialysis rebound occurs rapidly (within 48 hours), mirroring the kinetic profile of established uremic solutes [2] [7]. Its pathophysiological significance stems partly from its potential to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), crucial for DNA repair and genomic stability, thereby potentially contributing to cellular dysfunction in uremia [7] [8].
Significant species-specific differences exist in the metabolism of NAM and its derivatives, impacting the generation and ratio of terminal metabolites like pyridones and potentially pyrimidine carboxamides.
Table 2: Interspecies Variability in Key NAD⁺ Catabolites Relevant to Pyrimidine Analogs
Species | Dominant MNA Metabolite | 2PY/4PY Ratio | NNMT Expression Level (Kidney) | Key Metabolic Feature |
---|---|---|---|---|
Human | 2PY | ~7:1 | High | High AOX activity towards 2PY formation |
Rat (Male) | 2PY | ~8:1 | Moderate | Gender-dependent AOX activity |
Rat (Female) | 4PY | ~1:2 | Moderate | Gender-dependent AOX activity |
Mouse (WT) | Mixed | ~2:1 | High | NNMT-KO reduces all terminal catabolites |
Mouse (NNMT-KO) | Trace | Undetectable | None | Accumulates NAM, reduces MNA/2PY/4PY |
Table 3: Metabolic Fate Comparison: Pyridone vs. Pyrimidine Carboxamides
Characteristic | N¹-Methyl-2-pyridone-5-carboxamide (2PY) | N-Methyl-2-(methylamino)pyrimidine-5-carboxamide | Remarks |
---|---|---|---|
Core Structure | Pyridine ring (6-membered, 1 Nitrogen) | Pyrimidine ring (6-membered, 2 Nitrogens) | Structural isomerism |
Biosynthetic Origin | Aldehyde Oxidase (AOX) on MNA | Postulated AOX activity on MNA analogs | Precursor relationship uncertain |
Major Metabolic Source | NAD⁺ catabolism via NNMT & AOX | Likely side-pathway of NAD⁺ catabolism | Quantitative significance unknown |
Renal Clearance | Efficient (Glomerular filtration/secretion) | Presumed efficient | Accumulates in CKD similarly [3] [4] |
Documented Uremic Toxin Role | Yes (Inhibits PARP, accumulates in CKD) | Potential (Structural analog, likely similar behavior) | Direct evidence for pyrimidine analog limited |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: